molecular formula C10H18Cl2N4 B1402596 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361114-34-2

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1402596
M. Wt: 265.18 g/mol
InChI Key: FXGLVHGMXBYNQZ-UHFFFAOYSA-N
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Description

“5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride” is an organic compound . It’s a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride” can be represented by the InChI code: 1S/C15H22N5S.2ClH/c1-10-9-17-15(21-10)20-14-8-13(18-11(2)19-14)7-12-3-5-16-6-4-12;;/h8-9,12,16,21H,3-7H2,1-2H3,(H,17,18,19,20);2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride” are not available, similar compounds have been synthesized using various reactions. For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been catalyzed by magnesium oxide nanoparticles .

Scientific Research Applications

Synthesis in Medicinal Chemistry

  • Practical Synthesis of Key Intermediates for Inhibitors : Zhang, Yan, Kanamarlapudi, Wu, and Keyes (2009) described a practical synthesis method for an intermediate key in preparing potent deoxycytidine kinase (dCK) inhibitors, a class significant in medicinal chemistry (Zhang et al., 2009).

Pharmacological Evaluation

  • Evaluation of Aminopyrimidine Series as 5-HT1A Agonists : Dounay et al. (2009) evaluated a compound similar to 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride as a novel 5-HT(1A) agonist, which showed moderate potency in binding and functional assays (Dounay et al., 2009).

Antibacterial Activity

  • Microwave Assisted Synthesis and Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of pyrimidine imines and thiazolidinones containing piperidine and their antibacterial activity, highlighting the potential of such compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antifungal Activities

  • Pyrimidine Salts with Antimicrobial Properties : Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with significant antibacterial and antifungal activities, demonstrating the application of pyrimidine derivatives in combating microbial infections (Mallikarjunaswamy et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

  • Synthesis and Biological Evaluation of Piperidine Derivatives : Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic effects and DNA cleavage abilities, indicating their potential in cancer research (Kambappa et al., 2017).

properties

IUPAC Name

5-methyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLVHGMXBYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

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